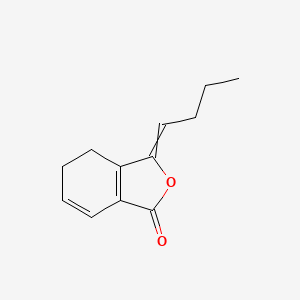
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one
描述
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one is an organic compound with the molecular formula C({12})H({16})O(_{2}) It is a derivative of benzofuran, characterized by a butylidene group attached to the benzofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzofuran derivatives and butylidene precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to
生物活性
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one, also known as ligustilide, is a compound primarily derived from plants in the Angelica genus. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and neuroprotective effects. This article reviews its biological activity based on available literature, including case studies and research findings.
- IUPAC Name: (3E)-3-butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one
- Molecular Formula: C12H14O2
- CAS Number: 4431-01-0
- Molecular Weight: 190.24 g/mol
-
Structure:
1. Anti-inflammatory Effects
Research has shown that ligustilide exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .
2. Antioxidant Activity
Ligustilide has been reported to possess strong antioxidant capabilities. It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity is particularly beneficial in reducing oxidative stress-related damage in cells .
3. Neuroprotective Properties
The compound has shown promise in neuroprotection against neurodegenerative diseases. In vitro studies indicate that ligustilide can protect neuronal cells from apoptosis induced by oxidative stress. Animal models have further confirmed its efficacy in improving cognitive function and reducing neuroinflammation .
Case Studies
The biological activities of ligustilide can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Pathways: Ligustilide inhibits the NF-kB pathway, leading to decreased expression of inflammatory cytokines.
- Scavenging Free Radicals: The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
- Modulation of Neurotransmitter Levels: Ligustilide influences neurotransmitter systems, particularly by enhancing dopamine release, which may contribute to its neuroprotective effects.
属性
IUPAC Name |
3-butylidene-4,5-dihydro-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQXVFMNOFTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CCC2)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863398 | |
| Record name | Ligustilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-01-0 | |
| Record name | Ligustilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ligustilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















